Comparative Kinetic Analysis: Ac-LETD-AFC Exhibits High Catalytic Efficiency and Affinity for Caspase-8
Ac-LETD-AFC demonstrates high affinity and catalytic efficiency for wild-type caspase-8, with a Michaelis constant (Km) of 1.3 ± 0.1 μM and a turnover number (kcat) of 2.0 ± 0.2 s⁻¹, yielding a catalytic efficiency (kcat/Km) of 1.0 ± 0.0 × 10⁶ M⁻¹s⁻¹ [1]. This performance is starkly contrasted with substrates for other caspases; for instance, the canonical caspase-3/7 substrate Ac-DEVD-AFC exhibits a significantly higher Km of 12.8 ± 0.9 μM with caspase-7, indicating a lower binding affinity [1]. Furthermore, in direct comparisons, the LETD sequence is a superior substrate for caspase-8 relative to a closely related analog, LEVD, which is cleaved at only 20% the rate of LETD [2].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) and Binding Affinity (Km) |
|---|---|
| Target Compound Data | Km: 1.3 ± 0.1 μM; kcat: 2.0 ± 0.2 s⁻¹; kcat/Km: 1.0 ± 0.0 × 10⁶ M⁻¹s⁻¹ |
| Comparator Or Baseline | Ac-DEVD-AFC (with Caspase-7): Km: 12.8 ± 0.9 μM; LEVD peptide: Cleavage rate is 20% of LETD |
| Quantified Difference | Ac-LETD-AFC's Km is 10-fold lower (higher affinity) than Ac-DEVD-AFC for its respective target caspase. LETD is cleaved 5-fold faster than LEVD by caspase-8. |
| Conditions | In vitro enzymatic assay with purified recombinant wild-type caspase-8 and caspase-7 in optimized buffer conditions at 37°C. Substrate-phage approach for LEVD comparison. |
Why This Matters
The high catalytic efficiency and low Km of Ac-LETD-AFC enable sensitive detection of caspase-8 activity at lower enzyme and substrate concentrations, conserving precious biological samples and reducing assay costs.
- [1] Poręba M, Stróżyk A, Salvesen GS, Drag M. Caspase-8 mutants (AcLETD-Afc) WT Kinetic Parameters. Table 1, PMC4485920. PLoS Biol. 2015;13(6):e1002188. View Source
- [2] Lien S, et al. A substrate-phage approach for investigating caspase specificity. J Biol Chem. 2002;277(22):19265-19275. View Source
